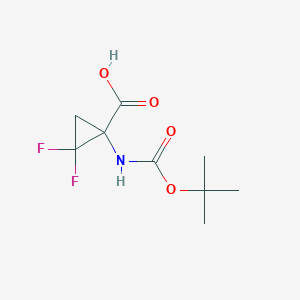

1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid

描述

1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid (CAS 796882-45-6) is a fluorinated cyclopropane derivative with a molecular formula of C₉H₁₃F₂NO₄ and a molecular weight of 237.20 g/mol . It features a strained cyclopropane ring substituted with two fluorine atoms, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protective group on the amino moiety. This compound is stored at 2–8°C under dry conditions and has a purity of 95% . Its applications span pharmaceutical intermediates, peptide synthesis, and materials science, leveraging the Boc group’s protective role and fluorine’s electronegativity for enhanced stability and reactivity .

属性

IUPAC Name |

2,2-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO4/c1-7(2,3)16-6(15)12-8(5(13)14)4-9(8,10)11/h4H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCKECWKJDRFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669807 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796882-45-6 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(tert-butoxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary target of the compound 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid is amines. The compound is used as a protecting group in organic synthesis, specifically for amines.

Mode of Action

The compound this compound interacts with its targets, the amines, by adding a tert-butyloxycarbonyl (Boc) group to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This process is known as Boc-protection.

Biochemical Pathways

The biochemical pathway affected by this compound involves the protection of amines during organic synthesis. The Boc group serves as a protective barrier for the amine, preventing it from reacting with other substances in the mixture. This allows for selective reactions to occur in the presence of amines without the amines being affected.

Pharmacokinetics

As a protecting group in organic synthesis, it is likely that the compound has a high degree of stability and is resistant to metabolism until the Boc group is intentionally removed.

Result of Action

The molecular effect of the action of this compound is the protection of amines during organic synthesis. By adding a Boc group to the amine, the amine is shielded from reacting with other substances in the mixture. This allows for selective reactions to occur without affecting the amines.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The addition of the Boc group to the amine occurs under aqueous conditions and requires a base. The removal of the Boc group can be accomplished with strong acids. Therefore, the efficacy and stability of the compound are dependent on the specific conditions of the reaction environment.

生物活性

1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid, often referred to as a gem-difluorinated cyclopropane derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which enhances its stability and reactivity in various biological contexts.

- Molecular Formula : C9H15F2N1O4

- CAS Number : 88950-64-5

- Molecular Weight : 201.22 g/mol

- Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways and cellular receptors. The presence of fluorine atoms introduces significant electronic effects that can enhance the compound's binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteases and kinases, which are pivotal in cell signaling pathways related to cancer and autoimmune diseases.

- Modulation of Receptor Activity : It may act as an agonist or antagonist for certain receptors, influencing cellular responses such as proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of JAK1 in Autoimmune Diseases

In a study conducted by Fensome et al. (2018), the compound demonstrated significant inhibitory effects on JAK1, a critical kinase involved in inflammatory signaling pathways. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating autoimmune conditions such as rheumatoid arthritis.

Case Study 2: Cytotoxic Effects on Tumor Cells

Holovach et al. (2022) explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that at specific concentrations, the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorination techniques and amine protection strategies. Its applications extend beyond medicinal chemistry into materials science, where it serves as a building block for more complex molecular architectures.

科学研究应用

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Studies have shown that fluorinated cyclopropane derivatives can exhibit enhanced biological activity due to their unique structural properties. The difluorocyclopropane moiety is of particular interest because it may contribute to the modulation of biological pathways involved in tumor growth and proliferation.

Case Study : A research team synthesized a series of fluorinated cyclopropane derivatives, including 1-(tert-butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid, and evaluated their cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex nitrogen-containing compounds. Its ability to introduce fluorine atoms into organic molecules is advantageous due to the unique properties that fluorine imparts, such as increased lipophilicity and metabolic stability.

Data Table: Synthetic Applications

| Application Area | Compound Used | Outcome |

|---|---|---|

| Synthesis of Peptides | This compound | Improved yields in peptide coupling reactions |

| Fluorinated Ligands | Various metal complexes | Enhanced binding affinity in biological assays |

Pesticide Formulation

The compound's unique structure makes it a candidate for developing novel agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides.

Case Study : In a study focused on the synthesis of new agrochemical agents, researchers incorporated the difluorocyclopropanecarboxylic acid into pesticide formulations. The resulting products demonstrated improved efficacy against specific pests while minimizing environmental impact.

Fluorinated Polymers

This compound can also be utilized in the production of fluorinated polymers. These materials are known for their chemical resistance and thermal stability.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, Sealants |

相似化合物的比较

1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid (CAS 88950-64-5)

- Molecular Formula: C₉H₁₅NO₄

- Molecular Weight : 201.21 g/mol

- Melting Point : 178°C

- Key Differences: Lacks fluorine atoms, resulting in lower molecular weight (201.21 vs. 237.20 g/mol) and altered polarity. Higher melting point (178°C vs. Lower synthetic complexity and cost: Priced at JPY 22,800/g , whereas fluorinated analogs are typically more expensive due to fluorination steps .

2,2-Difluorocyclopropanecarboxylic Acid (CAS 107873-03-0)

- Molecular Formula : C₄H₄F₂O₂

- Molecular Weight : 122.07 g/mol

- Key Differences: Absence of the Boc-amino group simplifies the structure but limits utility in peptide synthesis. Smaller size (C₄ vs. C₉) and higher acidity (carboxylic acid without Boc protection) make it reactive in esterification and decarboxylation reactions . Priced at JPY 24,700/g for related derivatives , reflecting fluorination costs.

Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2)

1-(tert-Butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic Acid (CAS 1196151-58-2)

- Molecular Formula: C₁₂H₁₉F₂NO₄

- Key Differences :

Structural and Functional Analysis

Impact of Fluorine Substitution

Role of the Boc Group

- Protection: The Boc group shields the amino functionality during synthetic steps, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .

- Solubility: Improves solubility in organic solvents like dichloromethane and THF, facilitating reactions in non-polar media .

Cyclopropane Ring Strain

- The 60° bond angles in cyclopropane introduce significant strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions compared to larger cycloalkanes .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| 1-(tert-Boc-amino)-2,2-difluorocyclopropane-carboxylic acid | 796882-45-6 | C₉H₁₃F₂NO₄ | 237.20 | Not reported | Fluorinated, Boc-protected, high reactivity |

| 1-[(tert-Boc)amino]cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.21 | 178 | Non-fluorinated, lower cost |

| 2,2-Difluorocyclopropanecarboxylic acid | 107873-03-0 | C₄H₄F₂O₂ | 122.07 | Not reported | Smaller, no Boc group |

| Ethyl 1-(tert-Boc-amino)cyclopropanecarboxylate | 107259-05-2 | C₁₁H₁₉NO₄ | 229.27 | Not reported | Ester derivative, improved solubility |

准备方法

Difluorocarbene Generation

Difluorocarbene (:CF₂) is a critical reactive intermediate for synthesizing 1,1-difluorocyclopropane derivatives. It can be generated efficiently from halodifluoroacetate salts such as sodium bromodifluoroacetate (BrCF₂COONa) or sodium chlorodifluoroacetate (ClCF₂COONa) under thermal conditions.

- Sodium bromodifluoroacetate is preferred due to its stability at room temperature and lower decomposition temperature (~150 °C) compared to sodium chlorodifluoroacetate, facilitating higher yields and milder reaction conditions.

- The decomposition of these salts releases difluorocarbene, which then reacts with alkenes to form gem-difluorocyclopropane rings.

Cyclopropanation Reaction

- The difluorocarbene generated reacts with suitable alkene precursors bearing a carboxylic acid or protected amino substituent to form the difluorocyclopropane ring.

- Typical solvents include diglyme or tetrahydrofuran (THF), with reaction temperatures around 150 °C for thermal methods or shorter times under microwave irradiation to accelerate the process.

- Transition metal catalysts such as Rh(II) or Cu(I) complexes can be employed when diazo compounds are used as carbene precursors, enabling cyclopropanation under milder conditions (0–25 °C) with controlled stereochemistry.

Reaction Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Difluorocarbene source | Sodium bromodifluoroacetate (BrCF₂COONa) | Stable, efficient carbene precursor |

| Solvent | Diglyme, THF | Stabilizes intermediates |

| Temperature | 150 °C (thermal), or microwave irradiation | Microwave reduces reaction time to ~5 minutes |

| Catalyst | Rh(II), Cu(I) (if diazo precursors used) | Controls stereoselectivity and reaction rate |

| Reaction time | 5 min (microwave) to several hours (thermal) | Microwave irradiation enhances speed |

Introduction and Protection of the Amino Group

The amino group is introduced and protected as a tert-butoxycarbonyl (Boc) derivative to enhance compound stability and facilitate downstream synthetic manipulations.

Boc Protection Methodology

- The Boc group is introduced by reacting the free amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine.

- This reaction is typically conducted under mild aqueous or organic conditions, with temperature control to avoid side reactions.

- The Boc group protects the amino functionality by forming a carbamate linkage, which is stable under a variety of synthetic conditions but can be selectively removed under acidic conditions when desired.

Stability Considerations

- The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), facilitating subsequent reactions.

- The difluoromethyl substituents on the cyclopropane ring are sensitive to hydrolysis under strongly basic or aqueous conditions, so anhydrous and low-temperature protocols (−20 to 0 °C) are recommended during nucleophilic substitutions to prevent defluorination.

Representative Synthetic Route Summary

- Starting Material Preparation: Synthesize or procure an alkene substrate bearing an amino group or a protected amino precursor.

- Difluorocarbene Generation: Heat sodium bromodifluoroacetate in diglyme or THF at 150 °C or apply microwave irradiation to generate difluorocarbene.

- Cyclopropanation: React the alkene with difluorocarbene to form the 2,2-difluorocyclopropane ring bearing a carboxylic acid substituent.

- Amino Protection: If the amino group is free, perform Boc protection using di-tert-butyl dicarbonate and a base under controlled conditions.

- Purification: Isolate the target 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid by crystallization or chromatography.

Comparative Data Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 796882-45-6 | C₉H₁₃F₂NO₄ | 237.20 | Difluorinated, Boc-protected amino, carboxylic acid |

| 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid (non-fluorinated) | 88950-64-5 | C₉H₁₅NO₄ | 201.22 | No fluorine, Boc-protected amino |

| 2,2-Difluorocyclopropanecarboxylic acid | 107873-03-0 | C₄H₄F₂O₂ | 122.07 | Difluorinated cyclopropane, no Boc |

Research Findings and Notes

- The use of sodium bromodifluoroacetate as a difluorocarbene source is advantageous due to its stability and efficient carbene release at moderate temperatures, leading to high yields (93–99%) of difluorocyclopropane derivatives.

- Microwave-assisted cyclopropanation significantly reduces reaction times from hours to minutes without compromising yield or selectivity.

- Boc protection is crucial for stabilizing the amino group during synthesis and improving solubility in organic solvents, facilitating purification and further functionalization.

- Careful control of reaction conditions is necessary to maintain the integrity of the difluoromethyl group, which can be prone to hydrolysis or defluorination under harsh conditions.

- The cyclopropane ring strain (~27 kcal/mol) and the electron-withdrawing effect of fluorine atoms enhance the compound’s reactivity, which must be considered during synthesis planning.

常见问题

Q. What are the key considerations for optimizing the cyclopropanation step in synthesizing 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid?

Methodological Answer: The cyclopropanation reaction is critical for forming the strained cyclopropane ring. Use diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II) or Cu(I)) under inert conditions. Key parameters include:

- Temperature control (0–25°C) to prevent side reactions from diazo decomposition.

- Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates.

- Catalyst loading (1–5 mol%) to balance reaction rate and stereochemical outcomes.

Post-reaction, confirm ring closure via NMR (characteristic cyclopropane protons at δ 1.5–2.5 ppm) and monitor diastereomeric ratios using chiral HPLC .

Q. How can researchers ensure the stability of the difluoromethyl group during nucleophilic substitutions?

Methodological Answer: The difluoromethyl group is prone to hydrolysis under basic or aqueous conditions. Mitigation strategies include:

- Anhydrous reaction conditions (e.g., dry DMF or DMSO).

- Low-temperature protocols (−20°C to 0°C) for reactions involving strong bases.

- Protecting group compatibility : The tert-butoxycarbonyl (Boc) group stabilizes the amino moiety but may require temporary removal for further functionalization. Validate stability via NMR to detect unintended defluorination (δ −80 to −120 ppm) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of (1R,2R)-configured derivatives?

Methodological Answer: The (1R,2R) configuration is critical for biological activity (e.g., enzyme inhibition). Strategies include:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-Boc-protected amines) to direct cyclopropane ring formation.

- Asymmetric catalysis : Employ chiral Rh(II) catalysts (e.g., Rh(S-PTAD)) to induce enantioselectivity.

- Post-synthesis analysis : Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards. For example, compare to (1R,2R)-2-phenylcyclopropanecarboxylic acid derivatives (e.g., [48126-51-8]) .

Q. What methodologies are recommended for analyzing electronic effects of the difluoromethyl group on cyclopropane ring reactivity?

Methodological Answer: The difluoromethyl group’s electron-withdrawing nature alters ring strain and reactivity. Use:

- DFT calculations : Model bond angles and electron density distribution to predict regioselectivity in ring-opening reactions.

- Kinetic isotope effects (KIE) : Compare in deuterated analogs to probe transition-state interactions.

- Comparative studies : Contrast with trifluoromethyl or methyl analogs (e.g., [716-76-7] or [92-92-2] biphenylcarboxylic acids) to isolate electronic vs. steric contributions .

Q. How can researchers resolve contradictory data in biological assays involving this compound as an enzyme inhibitor?

Methodological Answer: Discrepancies may arise from differential binding modes or solvent effects. Recommended steps:

- Co-crystallization studies : Resolve inhibitor-enzyme complexes via X-ray crystallography to confirm binding poses.

- Solvent optimization : Replace DMSO with biocompatible solvents (e.g., PEG-400) to minimize aggregation artifacts.

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。